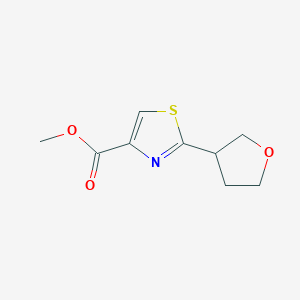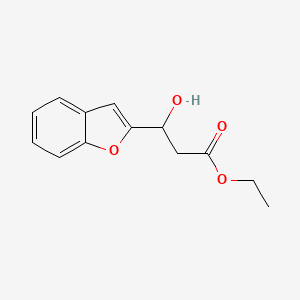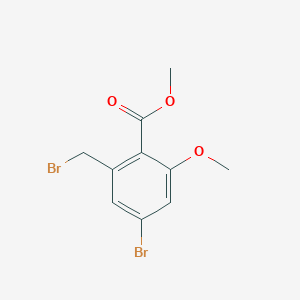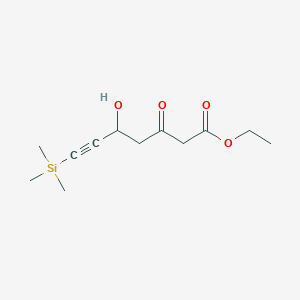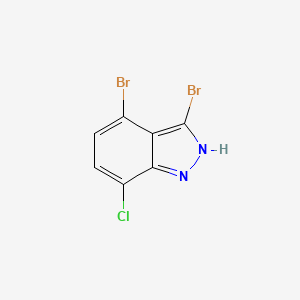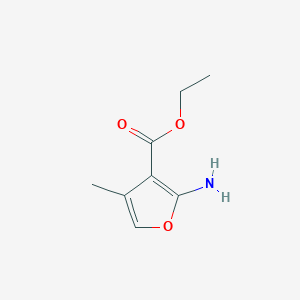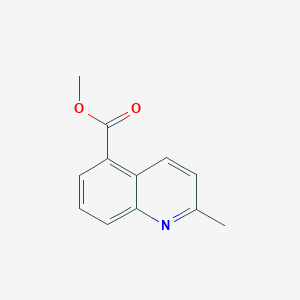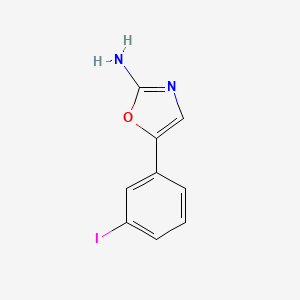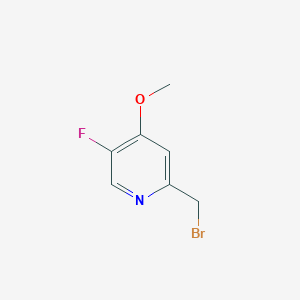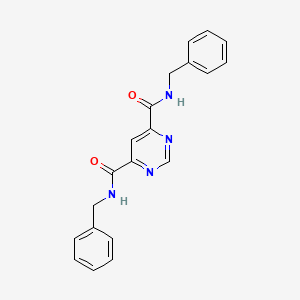
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide is an organic compound with the molecular formula C20H18N4O2. It belongs to the class of pyrimidinecarboxylic acids and derivatives, which are characterized by a pyrimidine ring bearing carboxylic acid groups
Vorbereitungsmethoden
The synthesis of N4,N6-dibenzylpyrimidine-4,6-dicarboxamide typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N4,N6-dibenzylpyrimidine-4,6-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N4,N6-dibenzylpyrimidine-4,6-dicarboxamide can be compared with other pyrimidinecarboxylic acid derivatives, such as:
Pyrimidine-4,6-dicarboxylic acid bis-(4-fluoro-3-methyl-benzylamide): This compound has similar structural features but includes fluorine and methyl groups, which may confer different chemical and biological properties.
Pyrimidine-4,6-dicarboxylic acid bis-(pyridin-3-ylmethyl)-amide: This derivative contains pyridine rings, which can influence its binding affinity and specificity for certain molecular targets.
This compound is unique due to its specific benzyl substituents, which can affect its solubility, reactivity, and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H18N4O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-N,6-N-dibenzylpyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-12-15-7-3-1-4-8-15)17-11-18(24-14-23-17)20(26)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,21,25)(H,22,26) |
InChI-Schlüssel |
WIUCYEOLRGUYEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


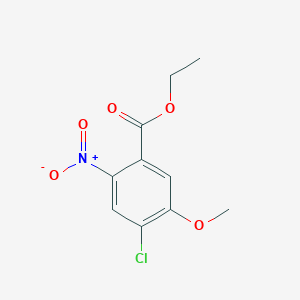

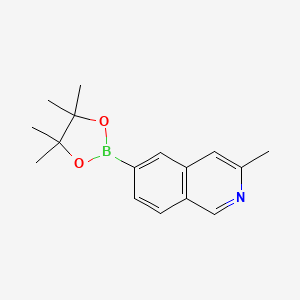
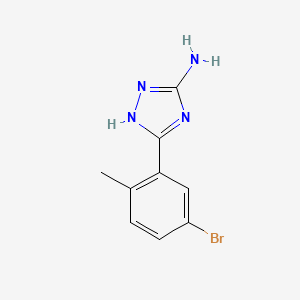
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
